molecular formula C11H7BrN2O B2993751 2-(5-Bromo-2-furyl)-1h-benzimidazole CAS No. 18249-68-8

2-(5-Bromo-2-furyl)-1h-benzimidazole

Cat. No. B2993751
CAS RN: 18249-68-8
M. Wt: 263.094
InChI Key: MDASWRVQPNUUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-Bromo-2-furyl)-1h-benzimidazole” is a compound that contains a benzimidazole core, which is a fused benzene and imidazole ring, and a furyl group, which is a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a bromine atom attached. The presence of these functional groups could potentially give this compound interesting chemical properties .


Molecular Structure Analysis

The benzimidazole core of the molecule is aromatic, meaning it has a stable, ring-like structure with delocalized electrons. The furyl group is also aromatic. The bromine atom on the furyl group is a halogen, and could potentially be reactive .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, often acting as a base or a nucleophile. The bromine atom on the furyl group could potentially be displaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an aromatic compound with a halogen, it’s likely to be relatively stable, but the bromine could make it reactive under certain conditions .

Scientific Research Applications

    Application in Organic Chemistry

    • Summary of the application : The compound 2-(5-Bromo-2-furyl)quinoxaline and 3-(5-bromo-2-furyl)-2-quinoxalone were obtained by the action of bromine on the corresponding quinoxaline derivatives .
    • Methods of application : The compounds were also synthesized by condensation of o-phenylenediamine with, respectively, (5-bromo-2-furyl)glyoxal or (5-bromo-2-furyl)glyoxylic acid esters .
    • Results or outcomes : The research resulted in the successful synthesis of 2-(5-Bromo-2-furyl)quinoxaline and 3-(5-bromo-2-furyl)-2-quinoxalone .

    Application in the Synthesis of Furan Compounds

    • Summary of the application : The compound cis-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylonitrile was obtained from a related compound through a bromination process .
    • Methods of application : The bromination was carried out at a higher temperature (70–73°C), and the compound was also produced by heating related compounds in refluxing acetone .
    • Results or outcomes : The research resulted in the successful synthesis of cis-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylonitrile .

    Application in Quinoxaline Derivatives

    • Summary of the application : 2-(5-Bromo-2-furyl)quinoxaline and 3-(5-bromo-2-furyl)-2-quinoxalone were obtained by the action of bromine on the corresponding quinoxaline derivatives .
    • Methods of application : The compounds were also synthesized by condensation of o-phenylenediamine with, respectively, (5-bromo-2-furyl)glyoxal or (5-bromo-2-furyl)glyoxylic acid esters .
    • Results or outcomes : The research resulted in the successful synthesis of 2-(5-Bromo-2-furyl)quinoxaline and 3-(5-bromo-2-furyl)-2-quinoxalone .

    Application in Furan Compounds

    • Summary of the application : cis- and trans- 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their functional derivatives have been synthesized .
    • Methods of application : The synthesis process was not detailed in the source .
    • Results or outcomes : The research resulted in the successful synthesis of cis- and trans- 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their functional derivatives .

Future Directions

The potential uses of this compound would depend on its properties. It could potentially be used in the synthesis of other compounds, or as a drug if it has biological activity .

properties

IUPAC Name

2-(5-bromofuran-2-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-10-6-5-9(15-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDASWRVQPNUUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-furyl)-1h-benzimidazole

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